Product packaging for 4-Fluoropicolinimidamide(Cat. No.:CAS No. 1179533-74-4)

4-Fluoropicolinimidamide

Cat. No.: B13019582
CAS No.: 1179533-74-4
M. Wt: 139.13 g/mol
InChI Key: OKHRQYGHSZLOPG-UHFFFAOYSA-N
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Description

4-Fluoropicolinimidamide (CAS 1179533-73-3) is a fluorinated heterocyclic compound with the molecular formula C6H6FN3 and a molecular weight of 139.13 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The presence of both the imidamide and the fluorine substituent on the pyridine ring makes it a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals. While specific biological data for this compound may be limited, its structural features are frequently explored in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. Researchers are advised to consult the scientific literature for specific applications and synthetic protocols. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed. For storage, it is recommended to keep the material sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FN3 B13019582 4-Fluoropicolinimidamide CAS No. 1179533-74-4

Properties

IUPAC Name

4-fluoropyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHRQYGHSZLOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296091
Record name 4-Fluoro-2-pyridinecarboximidamide
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Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179533-74-4
Record name 4-Fluoro-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179533-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoropicolinimidamide

Precursor Synthesis and Strategic Approaches

The successful synthesis of 4-Fluoropicolinimidamide hinges on the effective preparation of its key precursors and the application of suitable chemical strategies.

Synthesis of Fluorinated Picolinonitriles as Key Intermediates

The primary precursor for this compound is 4-Fluoropicolinonitrile. cymitquimica.com The introduction of a fluorine atom onto the pyridine (B92270) ring is a critical step. Various methods exist for the fluorination of aromatic and heteroaromatic systems. These can include nucleophilic aromatic substitution (SNAr) reactions on activated pyridine rings or more modern techniques involving transition-metal catalysis. dovepress.comrsc.org For instance, the Balz–Schiemann reaction is a classic method for introducing fluorine into an aromatic ring, though it can require harsh conditions. dovepress.com More contemporary, greener approaches focus on using milder fluorinating agents and catalytic systems to improve efficiency and reduce environmental impact. dovepress.comrsc.org

The synthesis of fluorinated picolinonitriles can also be achieved through halogen exchange reactions, where a chloro or bromo substituent is replaced by fluorine using a fluoride (B91410) salt. google.com The reactivity and regioselectivity of these reactions are highly dependent on the starting material and reaction conditions. For example, the fluorination of 3,4,5,6-tetrachloropicolinonitrile can yield a mixture of fluorinated products, including the desired 3-chloro-4,5,6-trifluoropicolinonitrile. google.comgoogle.com

The unique chemical properties of 4-Fluoropicolinonitrile, stemming from the electron-withdrawing nature of both the fluorine atom and the cyano group, make it a valuable intermediate in organic synthesis. cymitquimica.com

Development of Amidination Methodologies: Classical and Novel Routes

The conversion of the nitrile group in 4-Fluoropicolinonitrile to an imidamide is the final key transformation. The Pinner reaction is a classical method for this purpose, which involves treating the nitrile with an alcohol in the presence of a strong acid like gaseous HCl to form an iminoester intermediate, which is then reacted with an amine. griffith.edu.au However, the harsh conditions of the Pinner reaction can lead to side reactions and may not be suitable for all substrates. griffith.edu.au

More modern and milder amidination methods have been developed. These include the use of organometallic reagents, such as those based on aluminum or boron, to activate the nitrile group towards nucleophilic attack by an amine. griffith.edu.auresearchgate.netarkat-usa.org For instance, reactions of aluminum amides with aromatic nitriles have been shown to produce aluminum amidinates. researchgate.net Another approach involves the use of Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to catalyze the reaction, though this can require high temperatures. griffith.edu.auarkat-usa.org

Recent research has also explored transition metal-catalyzed C-H amidination, which offers a more atom-economical route by avoiding pre-functionalization of the starting materials. rsc.org Additionally, methods for the direct conversion of nitriles to amidines using reagents like lithium bis(trimethylsilyl)amide have been reported. nih.govfrontiersin.org

Direct Synthetic Pathways to this compound

Direct pathways to this compound focus on the efficient transformation of the nitrile precursor under optimized conditions.

Nitrile Transformation Pathways and Reaction Conditions

A common direct route to this compound involves the reaction of 4-Fluoropicolinonitrile with a source of ammonia (B1221849) or an ammonia equivalent. One documented method involves treating 3-Fluoropicolinonitrile with lithium bis(trimethylsilyl)amide in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature, followed by an acidic workup to yield the corresponding picolinimidamide (B1582038) hydrochloride. nih.govfrontiersin.org This approach is applicable to the synthesis of this compound from its corresponding nitrile precursor.

Alternative pathways include the direct hydration of nitriles to amides, which can then potentially be converted to amidines, although this represents a multi-step process. oatext.comresearchgate.net The use of photocatalysts to facilitate the addition of amines to nitriles under mild, visible-light-irradiated conditions is another emerging strategy. rsc.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Key factors to consider include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst used. researchgate.netnih.gov

For the amidination step, the stoichiometry of the reagents, particularly the amidinating agent, can significantly impact the outcome. The temperature is another critical parameter; while some methods require elevated temperatures, others can proceed at room temperature or even lower. griffith.edu.auarkat-usa.orgresearchgate.net The use of pressure has also been shown to improve yields in certain related fluoromethylation reactions. researchgate.net

In the synthesis of the fluorinated precursor, the choice of fluorinating agent and catalyst is paramount. For instance, in Suzuki-Miyaura cross-coupling reactions to build complex heteroaryl systems, a closed-loop optimization workflow involving machine learning has been used to identify general reaction conditions that significantly improve yields. illinois.edu Such data-driven approaches could be applied to optimize the synthesis of 4-Fluoropicolinonitrile and its subsequent conversion.

Below is a table summarizing various nitrile transformation methods that could be adapted for the synthesis of this compound.

MethodReagentsConditionsPotential Outcome
Pinner Reaction Alcohol, HCl (gas), AmineTwo-step process, harsh conditionsFormation of amidine from nitrile
Lewis Acid Catalysis AlCl₃ or FeCl₃, AmineHigh temperatures (>150 °C)Catalytic amidine synthesis
Organoboron Catalysis Organoborane, AmineMilder conditionsActivation of nitrile for amidination
Lithium Amide Reaction Lithium bis(trimethylsilyl)amideAnhydrous THF, low to room temp.Direct conversion of nitrile to amidine
Photocatalysis Ir(III) complex, Amine, Visible lightMild conditionsDirect addition of amine to nitrile

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds and pyridine derivatives. dovepress.comrsc.orgijpsonline.com This includes the use of more environmentally friendly solvents, such as water or ethanol, and developing catalyst systems that are efficient and recyclable. ijpsonline.com

For the fluorination step, solid-state mechanochemical methods using potassium fluoride (KF) are being explored to eliminate the need for toxic, high-boiling point solvents. rsc.org These solvent-free or reduced-solvent approaches not only reduce waste but can also lead to faster reaction times and operate under ambient conditions. rsc.orgrsc.org

Solvent Selection and Minimization Strategies

The choice of solvent is paramount in the synthesis of this compound, not only for reaction efficiency but also from an environmental and safety perspective. The principles of green chemistry advocate for the use of solvents that are less hazardous, have a lower environmental impact, and can be easily recycled. chembam.com

In the proposed synthesis, an anhydrous aprotic solvent is necessary to prevent the premature quenching of the strong base (LiHMDS) and the reactive intermediates. Tetrahydrofuran (THF) is a common choice for such reactions due to its ability to dissolve the reactants and its appropriate boiling point for controlling the reaction temperature. nih.govfrontiersin.orggoogle.com However, THF has some drawbacks, including the potential for peroxide formation and being derived from non-renewable resources. ambeed.com

Solvent Selection and Minimization Table

Solvent PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
Performance in Reaction Good solubility for reactants, suitable for low-temperature reactions. nih.govfrontiersin.orgSimilar to THF, can often be used as a direct replacement. ambeed.comGood solvent for many organometallic reactions.
Environmental Impact Derived from non-renewable resources. google.comCan be derived from renewable resources (e.g., levulinic acid). ambeed.comLower ecotoxicity compared to THF.
Safety Concerns Forms explosive peroxides upon storage. ambeed.comLower tendency to form peroxides compared to THF. ambeed.comHigher boiling point and flash point than THF, reducing fire hazard.
Recyclability Can be recycled through distillation, but energy-intensive.Higher boiling point makes it easier to recover and recycle.Forms a low-boiling azeotrope with water, facilitating easy removal.

Minimization Strategies:

To align with green chemistry principles, several strategies can be employed to minimize solvent use:

High Concentration Reactions: Running the reaction at the highest possible concentration without compromising reaction rate or safety can significantly reduce the volume of solvent required.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, potentially allowing for shorter reaction times and reduced solvent volumes compared to batch processing.

Solvent Recycling: Implementing a robust solvent recovery and recycling program is crucial for large-scale synthesis to minimize waste and reduce costs.

Atom Economy and Efficiency in Synthetic Design

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgdocbrown.info An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. acs.org

Theoretical Atom Economy Calculation:

The atom economy is calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

For the conceptual reaction: C₆H₃FN₂ (4-Fluoropicolinonitrile) + NH₃ → C₆H₆FN₃ (this compound)

Molecular Weight of 4-Fluoropicolinonitrile (C₆H₃FN₂): 122.10 g/mol myskinrecipes.com

Molecular Weight of Ammonia (NH₃): 17.03 g/mol

Molecular Weight of this compound (C₆H₆FN₃): 139.13 g/mol

Atom Economy = (139.13 / (122.10 + 17.03)) x 100 = (139.13 / 139.13) x 100 = 100%

This calculation represents an ideal addition reaction. However, in the practical synthesis using LiHMDS, the actual reactants are 4-Fluoropicolinonitrile and LiHMDS, followed by a proton source. The byproducts from the deprotonation of the silylamine and subsequent work-up will lower the practical atom economy.

Research Findings on Synthetic Efficiency:

Reactivity and Reaction Mechanisms of 4 Fluoropicolinimidamide

Nucleophilic Substitution Chemistry Involving the Picolinimidamide (B1582038) Moiety

The pyridine (B92270) ring in 4-Fluoropicolinimidamide is activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitrogen atom (C2 and C4). stackexchange.com The fluorine atom at the 4-position is a good leaving group in such reactions, primarily due to its high electronegativity which polarizes the C-F bond and stabilizes the intermediate formed upon nucleophilic attack. nih.gov

This compound is expected to react with various nitrogen-based nucleophiles, such as primary and secondary amines, to yield 4-amino-substituted picolinimidamide derivatives. The reaction proceeds via a bimolecular SNAr mechanism, where the amine attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the pyridine ring.

The general reaction can be represented as follows:

This compound + R1R2NH → 4-(R1R2N)-picolinimidamide + HF

The reactivity of the amine nucleophile is dependent on its basicity and steric hindrance. Generally, more basic and less sterically hindered amines will react more readily. The reaction conditions typically involve heating the reactants in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to neutralize the liberated hydrogen fluoride.

Table 1: Representative Reaction Conditions and Yields for the Amination of a 4-Halopyridine Derivative.

Halogen (X) Amine Solvent Temperature (°C) Time (h) Yield (%)
F Piperidine DMSO 100 4 95
Cl Piperidine DMSO 120 8 88
Br Piperidine DMSO 140 12 82

This table illustrates the general trend of higher reactivity for the fluoro-substituted pyridine compared to its chloro and bromo analogs in nucleophilic aromatic substitution with an amine.

Similar to nitrogen nucleophiles, sulfur-based nucleophiles like thiols can displace the fluorine atom of this compound. The reaction with a thiol (RSH) in the presence of a base (to form the more nucleophilic thiolate, RS-) would yield a 4-thioether-substituted picolinimidamide.

The general reaction is as follows:

This compound + RS- → 4-(RS)-picolinimidamide + F-

The nucleophilicity of the thiolate anion makes these reactions generally efficient. The reaction mechanism is also SNAr. The choice of solvent and temperature can influence the reaction rate and yield.

The following table provides illustrative data for the reaction of a 4-halopyridine with a sulfur nucleophile, demonstrating the typical conditions and outcomes for such transformations.

Table 2: Illustrative Data for the Reaction of a 4-Halopyridine with a Thiolate Nucleophile.

Halogen (X) Thiol Base Solvent Temperature (°C) Yield (%)
F Thiophenol NaH DMF 80 92
Cl Thiophenol NaH DMF 100 85
Br Thiophenol NaH DMF 110 78

This table demonstrates the high reactivity of 4-fluoropyridines towards sulfur nucleophiles, a trend that is expected to be mirrored by this compound.

The displacement of the fluorine atom in this compound is a key step that allows for the introduction of a wide variety of functional groups onto the pyridine ring. This initial substitution opens up avenues for further chemical modifications. For instance, the newly introduced amino or thioether groups can be further functionalized. An amino group can undergo acylation, alkylation, or be used as a handle for the construction of more complex heterocyclic systems. A thioether can be oxidized to a sulfoxide or a sulfone, which can in turn influence the electronic properties of the molecule or act as a leaving group in further substitution reactions.

Hydrolytic Transformations and Degradation Pathways

The picolinimidamide moiety of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding picolinamide (B142947) and ultimately to picolinic acid. The rate and mechanism of this hydrolysis are influenced by the pH of the medium.

Under acidic conditions, the hydrolysis of the imidamide group is initiated by the protonation of one of the nitrogen atoms. This increases the electrophilicity of the carbon atom of the C=N bond, making it more susceptible to nucleophilic attack by a water molecule. cdnsciencepub.comresearchgate.net The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ammonia (B1221849) to yield the corresponding 4-fluoropicolinamide (B1287998). Further hydrolysis of the amide under more stringent acidic conditions can then produce 4-fluoropicolinic acid and an ammonium (B1175870) salt. researchgate.net

This compound + H2O (H+ catalyst) → 4-Fluoropicolinamide + NH3

4-Fluoropicolinamide + H2O (H+ catalyst) → 4-Fluoropicolinic acid + NH4+

Kinetic studies on the acid-catalyzed hydrolysis of related picolinamide derivatives show a dependence on the acid concentration. The following table presents hypothetical kinetic data to illustrate this relationship.

Table 3: Pseudo-First-Order Rate Constants for the Acid-Catalyzed Hydrolysis of a Picolinamide Derivative at 50°C.

[HCl] (M) kobs (s-1)
0.1 1.2 x 10-5
0.5 6.0 x 10-5
1.0 1.2 x 10-4
2.0 2.4 x 10-4

This data illustrates the expected increase in the rate of hydrolysis with increasing acid concentration for a picolinamide, a trend that this compound's hydrolysis product would likely follow.

In basic media, the hydrolysis of the imidamide is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the C=N double bond. researchgate.netyoutube.com This leads to the formation of a tetrahedral intermediate, which then collapses to form the 4-fluoropicolinamide and ammonia. The resulting 4-fluoropicolinamide can undergo further base-catalyzed hydrolysis to yield the carboxylate salt of 4-fluoropicolinic acid and ammonia. sci-hub.secopernicus.org

The reaction sequence under basic conditions is:

This compound + OH- → 4-Fluoropicolinamide + NH2- (which is then protonated by water)

4-Fluoropicolinamide + OH- → 4-Fluoropicolinate- + NH3

The rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ion. The table below provides illustrative kinetic data for the base-catalyzed hydrolysis of a related amide.

Table 4: Pseudo-First-Order Rate Constants for the Base-Catalyzed Hydrolysis of a Benzamide Derivative at 60°C.

[NaOH] (M) kobs (s-1)
0.05 2.5 x 10-6
0.1 5.0 x 10-6
0.5 2.5 x 10-5
1.0 5.0 x 10-5

This table shows the direct relationship between the hydroxide ion concentration and the rate of hydrolysis for an amide, a behavior that would be anticipated for the hydrolysis of this compound and its subsequent amide product.

Redox Chemistry: Oxidative and Reductive Transformations

The redox chemistry of this compound is governed by the interplay of the electron-donating amidine group and the electron-withdrawing fluorinated pyridine ring.

The amidine functional group is generally susceptible to oxidation, although the conditions required can be harsh. The electron-withdrawing nature of the 4-fluoro-substituted pyridine ring would likely render the amidine moiety less susceptible to oxidation compared to unsubstituted picolinimidamide.

Potential oxidative transformations could lead to the formation of various products, depending on the oxidant and reaction conditions. For instance, strong oxidizing agents might lead to the cleavage of the C=N bond or the formation of nitroso or nitro compounds. Milder oxidation, perhaps mediated by transition metal catalysts, could potentially lead to the formation of dimeric or polymeric structures through oxidative coupling reactions.

OxidantPotential Product(s)Plausible Reaction Pathway
Strong Oxidants (e.g., KMnO₄, H₂O₂)Cleavage products, N-oxidesOxidation of the amidine nitrogen atoms and potential ring opening.
Mild Oxidants (e.g., I₂, air)Dimeric or oligomeric speciesOxidative coupling at the amidine nitrogen or pyridine ring.

This table is illustrative and based on general principles of amidine and pyridine chemistry, as direct experimental data for this compound is not available.

The pyridine ring of this compound is susceptible to reduction. Catalytic hydrogenation, for example, could lead to the corresponding 4-fluoropiperidine (B2509456) derivative. The choice of catalyst and reaction conditions would be crucial to achieve selectivity between the reduction of the pyridine ring and the C=N bond of the amidine group.

Reductive defluorination is another possible transformation, particularly with strong reducing agents or under specific catalytic conditions. This would yield the corresponding picolinimidamide.

Reducing AgentPotential Product(s)Plausible Reaction Pathway
Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂)4-Fluoropicolinylamine, 4-Fluoropiperidine-2-carboximidamideReduction of the C=N bond and/or the pyridine ring.
Hydride Reagents (e.g., NaBH₄, LiAlH₄)4-FluoropicolinylamineReduction of the imine-like double bond.
Dissolving Metal Reduction (e.g., Na/NH₃)PicolinimidamideReductive defluorination.

This table is illustrative and based on general principles of pyridine and amidine chemistry, as direct experimental data for this compound is not available.

Annulation Reactions and Heterocyclic Ring Formation

Amidines are valuable building blocks in heterocyclic synthesis, and this compound is expected to participate in various annulation reactions to form fused and other heterocyclic systems.

One of the most common applications of amidines in heterocyclic synthesis is the construction of pyrimidine (B1678525) rings. This compound can react with various 1,3-dielectrophiles to yield substituted pyrimidines. For example, condensation with α,β-unsaturated ketones (chalcones) in a [3+3] annulation fashion is a well-established method for pyrimidine synthesis. researchgate.netrsc.org

Another strategy involves the reaction with β-ketoesters or malonic esters, which, after initial condensation, can undergo cyclization to form pyrimidinone derivatives. The reaction of amidines with 1,2,3-triazines has also been reported to yield pyrimidines through a proposed addition/N₂ elimination/cyclization pathway. nih.govnih.govresearchgate.net

ReagentResulting HeterocycleGeneral Reaction Conditions
α,β-Unsaturated KetoneSubstituted PyrimidineBase or acid catalysis, often with heating.
β-KetoesterPyrimidinone derivativeBase catalysis (e.g., NaOEt) in an alcoholic solvent.
1,2,3-TriazineSubstituted PyrimidineMild conditions, often at room temperature. nih.gov

This table presents common cyclization strategies for pyrimidine synthesis using amidines and is applicable to this compound based on established reactivity patterns.

The versatile reactivity of the amidine group in this compound allows for its potential use in the synthesis of a variety of other fused and spirocyclic heterocycles. For instance, reaction with α-haloketones could lead to the formation of imidazole (B134444) derivatives fused to the pyridine ring.

Furthermore, multicomponent reactions involving this compound, an aldehyde, and an isocyanide could potentially yield highly substituted imidazole derivatives. The synthesis of spirocyclic compounds might be achievable through reactions with cyclic ketones or other bifunctional reagents that can react with both nitrogen atoms of the amidine moiety.

Mechanistic Elucidation through Advanced Spectroscopic and Analytical Techniques

Understanding the intricate mechanisms of reactions involving this compound would rely on the application of advanced spectroscopic and analytical techniques. For instance, in situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information about the formation of intermediates and products.

Isotopic labeling studies, particularly with ¹⁵N, are powerful tools for tracing the fate of the nitrogen atoms from the amidine group during cyclization reactions. nih.govnih.govresearchgate.net For example, in the reaction of amidines with 1,2,3-triazines, ¹⁵N-labeling has been used to distinguish between a concerted Diels-Alder pathway and a stepwise addition-elimination-cyclization mechanism. nih.govnih.govresearchgate.net

Kinetic studies, including the determination of reaction orders and activation parameters, can provide valuable insights into the rate-determining steps of a reaction. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions.

TechniqueInformation Gained
In situ NMR/FTIRIdentification of transient intermediates and reaction kinetics.
¹⁵N Isotopic LabelingElucidation of reaction pathways by tracing nitrogen atoms. nih.govnih.govresearchgate.net
Mass SpectrometryIdentification of products and intermediates.
Kinetic StudiesDetermination of rate laws and activation parameters.
Computational Chemistry (DFT)Modeling of reaction mechanisms and transition states.

This table outlines common techniques used for mechanistic elucidation in organic chemistry, which would be applicable to the study of reactions involving this compound.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the stepwise process of a chemical transformation. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational modeling are often employed to detect and elucidate the structure of these transient species. However, a thorough review of published scientific literature, including academic journals and patent databases, reveals a lack of specific studies dedicated to the reaction intermediates of this compound.

Consequently, there is no available data to present in a tabular format regarding the spectroscopic or other identifying characteristics of any intermediates formed during its reactions. The scientific community has yet to publish research that isolates or even computationally predicts the likely intermediates in the synthesis or degradation of this compound.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to quantifying the rate at which a reaction proceeds and to understanding the factors that influence this rate, such as temperature, concentration, and catalysts. This data is essential for optimizing reaction conditions and for gaining deeper insight into the reaction mechanism.

Despite the importance of such studies, there is a notable absence of published research on the kinetic analysis of reactions involving this compound. As a result, no experimental data on reaction rates, rate constants, or activation energies associated with this compound is available. Therefore, a data table detailing these kinetic parameters cannot be constructed. The lack of this information hinders a complete understanding of the compound's reactivity profile.

Applications of 4 Fluoropicolinimidamide As a Versatile Synthetic Intermediate

Development of Fluorine-Containing Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives is of great interest due to their wide range of biological activities. pharmatutor.org The amidine group in 4-fluoropicolinimidamide serves as a key reactive site for the construction of the pyrimidine ring through cyclocondensation reactions with various dicarbonyl compounds or their equivalents.

Pyrimidinone scaffolds are prevalent in many biologically active compounds. This compound can be utilized in the synthesis of 4-fluoropyridyl-substituted pyrimidinones. A general and effective method for this transformation is the reaction of the amidine with β-ketoesters in the presence of a suitable base. The reaction proceeds through an initial condensation followed by an intramolecular cyclization to yield the corresponding pyrimidinone.

The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields of the desired pyrimidinone derivatives. The presence of the 4-fluoropyridyl moiety is expected to influence the electronic properties and biological activity of the resulting molecules.

Table 1: Proposed Synthesis of Pyrimidinone Derivatives from this compound
Reactant 1Reactant 2 (β-ketoester)ProductKey Reaction Type
This compoundEthyl acetoacetate2-(4-Fluoropyridin-2-yl)-6-methylpyrimidin-4(3H)-oneCyclocondensation
This compoundEthyl benzoylacetate2-(4-Fluoropyridin-2-yl)-6-phenylpyrimidin-4(3H)-oneCyclocondensation

Fused pyrimidine systems are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities. jchr.orgnih.govyu.edu.jo this compound can serve as a precursor for the synthesis of various fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. These are synthesized by reacting this compound with appropriate bifunctional reagents. For instance, reaction with a substituted malononitrile (B47326) derivative in the presence of a base can lead to the formation of a 2-(4-fluoropyridin-2-yl)-substituted aminopyridine, which can then undergo further cyclization to form the fused pyrimidine ring.

The diversity of the resulting fused pyrimidine systems can be expanded by varying the substituents on the reacting partner, allowing for the generation of a library of novel fluorinated heterocyclic compounds for biological screening.

Table 2: Proposed Synthesis of Fused Pyrimidine Systems from this compound
Reactant 1Reactant 2IntermediateFinal ProductKey Reaction Type
This compoundEthyl 2-cyano-3-ethoxyacrylateEthyl 2-((4-fluoropyridin-2-yl)imino)-3-aminoprop-2-enoate2-(4-Fluoropyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-oneCyclocondensation

Utility in the Construction of Precursors for Biologically Active Molecules

The incorporation of fluorine atoms into organic molecules can significantly enhance their biological properties. ccspublishing.org.cn The 4-fluoropyridine (B1266222) moiety in this compound makes it an attractive starting material for the synthesis of precursors to potentially potent bioactive molecules.

Tuberculosis remains a significant global health threat, and there is a continuous need for new and effective anti-tubercular agents. ucl.ac.uk Pyrimidine-containing compounds have shown promise in this area. nih.gov Specifically, fluorinated pyridylpyrimidines have been investigated for their antimycobacterial activity. The synthesis of such compounds often involves the construction of a pyrimidine ring attached to a fluorinated pyridine (B92270). This compound provides a direct route to such structures. The resulting 2-(4-fluoropyridin-2-yl)pyrimidine derivatives could serve as key intermediates for further structural modifications to optimize their anti-tubercular activity. Research has shown that certain trifluoromethyl pyrimidinone compounds exhibit activity against Mycobacterium tuberculosis. frontiersin.org

Fluorinated compounds play a crucial role in the agrochemical industry, with many modern pesticides containing fluorine. nih.govresearchgate.net The pyridine ring is a common scaffold in many successful agrochemicals. agropages.com The combination of a 4-fluoropyridine and a pyrimidine ring, accessible from this compound, could lead to the development of novel herbicides, fungicides, or insecticides. The fluorine substituent can enhance the efficacy and metabolic stability of the agrochemical, leading to improved performance and a better environmental profile.

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications. researchgate.netnih.gov The introduction of a 4-fluoropyridine substituent can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. By using this compound as a synthetic intermediate, medicinal chemists can access a novel chemical space of 2-(4-fluoropyridin-2-yl)pyrimidine derivatives. These compounds can be screened for various biological activities, potentially leading to the discovery of new drug candidates for a variety of diseases, including cancer and inflammatory disorders. nih.govmdpi.com

Catalytic Roles in Organic Transformations

While direct catalytic applications of this compound are an emerging area of research, the inherent chemical functionalities of the molecule suggest its potential to participate in and promote various organic transformations. The picolinimidamide (B1582038) moiety, in particular, can be envisaged to play a crucial role as a directing group in transition metal-catalyzed reactions, leveraging the well-established coordinating ability of the pyridine nitrogen and the imidamide group.

The concept of directing groups is pivotal in modern synthetic chemistry, enabling the selective functionalization of otherwise unreactive C-H bonds. Picolinamides, structurally related to picolinimidamides, have been extensively used as effective directing groups in palladium-catalyzed C-H activation/functionalization reactions for the synthesis of complex heterocyclic structures like phenanthridines researchgate.net. By analogy, the nitrogen atoms of the picolinimidamide group in this compound can chelate to a metal center, bringing the catalyst into close proximity to specific C-H bonds on a substrate, thereby facilitating their selective activation and subsequent transformation.

Table 1: Potential Catalytic Applications of this compound

Reaction TypeProposed Role of this compoundPotential Products
C-H ArylationAs a ligand or directing group for palladium or rhodium catalystsBiaryl compounds, functionalized heterocycles
C-H AminationDirecting group for copper or iron-catalyzed reactionsComplex amines, nitrogen-containing scaffolds
Cyclization ReactionsAs a bidentate ligand to control stereochemistryPolycyclic and heterocyclic frameworks

Integration into Combinatorial Chemistry Libraries for Scaffold Diversification

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse collections of chemical compounds, known as libraries, which can then be screened for biological activity nih.gov. The design of these libraries relies on the use of versatile building blocks that allow for the introduction of molecular diversity. This compound is an excellent candidate for inclusion in such libraries due to its multiple points of diversification.

The imidamide functional group is a key handle for derivatization. It can react with a wide range of electrophiles and nucleophiles, allowing for the attachment of various substituents. For instance, the nitrogen atoms of the imidamide can be alkylated, acylated, or arylated, introducing a diverse set of chemical functionalities. Furthermore, the imidamide can participate in cyclization reactions to form a variety of heterocyclic rings, which are privileged structures in medicinal chemistry.

The presence of the fluorine atom is another significant advantage for scaffold diversification. The introduction of fluorine into drug candidates is a widely used strategy to improve their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability nih.govresearchgate.net. By using this compound as a building block, a fluorine atom is pre-installed in a specific position of the resulting library members.

Table 2: Scaffold Diversification Strategies Using this compound

Diversification PointReagents/Reaction TypesResulting Structural Diversity
Imidamide NitrogensAlkyl halides, acyl chlorides, arylboronic acidsVaried N-substituents (aliphatic, aromatic, etc.)
Imidamide CarbonCyclocondensation with bifunctional reagentsFormation of diverse heterocyclic rings (e.g., triazoles, pyrimidines)
Pyridine RingNucleophilic aromatic substitution (SNAr)Further functionalization of the pyridine core

The combination of these features allows for the generation of a vast chemical space around the 4-fluoropyridine core. For example, a combinatorial library could be constructed by reacting this compound with a set of diverse aldehydes to form imines, which are then further reacted with a set of isocyanides in a Ugi-type multicomponent reaction. This approach would rapidly generate a library of complex molecules with multiple points of diversity, each incorporating the beneficial 4-fluoropyridine moiety. Such libraries are invaluable for high-throughput screening campaigns aimed at discovering new drug leads.

Computational and Theoretical Investigations of 4 Fluoropicolinimidamide and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to elucidate the electronic structure of organic compounds. For 4-Fluoropicolinimidamide, these calculations would reveal how the fluorine atom and the imidamide group influence the electron distribution within the picoline ring system.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.govnih.gov

A hypothetical analysis of this compound would likely show the HOMO localized on the electron-rich imidamide group and parts of the pyridine (B92270) ring, while the LUMO might be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atom. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound-6.5-1.25.3
Picolinimidamide (B1582038)-6.2-1.05.2
4-Chloropicolinimidamide-6.6-1.45.2

This is a hypothetical data table.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule. nih.gov It is invaluable for identifying regions that are susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the imidamide group and the pyridine ring, indicating regions with high electron density. The fluorine atom would also contribute to a region of negative potential. Positive potential (blue) would likely be found around the hydrogen atoms.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted to products.

Many chemical reactions can yield multiple products. Computational methods can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the atoms in the product). By comparing the activation energies of the different possible reaction pathways, the major product can be identified. For reactions of this compound, this would be crucial for predicting the outcome of, for example, electrophilic aromatic substitution on the pyridine ring.

Structure-Reactivity Relationship Derivations

By systematically studying a series of related compounds (derivatives of this compound), it is possible to establish relationships between their molecular structure and their chemical reactivity. For instance, by varying the substituent on the pyridine ring and calculating properties like the HOMO-LUMO gap or the electrostatic potential, a quantitative structure-activity relationship (QSAR) could be developed. This would allow for the prediction of the reactivity of new, unsynthesized derivatives, accelerating the discovery of compounds with desired properties.

Theoretical Ligand Design and Molecular Docking Simulations for Hypothetical Target Interactions

In the quest for novel therapeutic agents, computational and theoretical methods serve as powerful tools to predict and analyze the interactions between small molecules and biological targets. This section explores the hypothetical design of ligands derived from this compound and their subsequent evaluation through molecular docking simulations against a putative protein target. The aim is to elucidate the structural determinants of binding and to identify promising candidates for further development.

The design of novel ligands based on the this compound scaffold involves a rational, structure-based approach. The core structure of this compound is systematically modified to explore the chemical space around it and to enhance its potential binding affinity and selectivity for a hypothetical enzyme active site. The fluorine atom at the 4-position of the pyridine ring is a key feature, as fluorine substitution can significantly influence the electronic properties, metabolic stability, and binding interactions of a molecule. mdpi.com

A series of derivatives can be designed by introducing various substituents at different positions of the this compound core. These modifications are intended to probe the topology of the hypothetical binding pocket, forming specific interactions with amino acid residues. For instance, functional groups capable of hydrogen bonding, such as hydroxyl, amino, and carboxyl groups, can be added to engage with polar residues. Conversely, hydrophobic moieties like alkyl and aryl groups can be introduced to interact with nonpolar regions of the active site.

The selection of a hypothetical target is crucial for the subsequent molecular docking simulations. For the purpose of this investigation, a kinase protein is chosen as a representative target, given the prevalence of kinase inhibitors in drug discovery. A publicly available crystal structure of a representative kinase (e.g., from the Protein Data Bank) would be utilized for the docking studies.

Molecular docking simulations are performed to predict the preferred orientation and binding affinity of the designed ligands within the active site of the hypothetical kinase. nih.gov The process involves preparing the three-dimensional structures of both the ligands and the protein receptor. The ligands are energy-minimized to obtain their most stable conformations. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on the location of a co-crystallized ligand or through binding site prediction algorithms.

The docking calculations are then carried out using a suitable software package, which employs a scoring function to estimate the binding free energy (ΔG) and predict the binding mode of each ligand. researchgate.net The results of these simulations provide valuable insights into the potential efficacy of the designed compounds.

The docking results for a selection of hypothetically designed this compound derivatives are summarized in the interactive data table below. The table includes the docking score, which is an estimation of the binding affinity, and the key interactions observed between the ligand and the amino acid residues of the hypothetical kinase active site.

Compound IDSubstituentDocking Score (kcal/mol)Key Interactions (Hypothetical Residues)
4-FP-01-H (Parent Compound)-6.5Hydrogen bond with GLU91; Pi-cation interaction with LYS45
4-FP-02-OH at C5-7.2Hydrogen bonds with GLU91, ASP145; Hydrophobic interaction with LEU130
4-FP-03-NH2 at C5-7.5Hydrogen bonds with GLU91, ASP145; Pi-sulfur interaction with MET89
4-FP-04-COOH at C6-8.1Hydrogen bonds with LYS45, SER90; Salt bridge with LYS45
4-FP-05-Phenyl at C6-8.5Pi-pi stacking with TYR88; Hydrophobic interactions with VAL35, ILE85

The analysis of the docking poses reveals that the picolinimidamide moiety of the ligands forms a crucial hydrogen bond with the hinge region of the kinase (represented by GLU91). The fluorine atom at the 4-position appears to contribute to favorable electrostatic interactions within a specific sub-pocket. The designed substituents are observed to occupy different regions of the active site, leading to variations in binding affinities. For example, the introduction of a carboxyl group in compound 4-FP-04 results in a significant improvement in the docking score due to the formation of a salt bridge with a lysine (B10760008) residue. Similarly, the phenyl group in 4-FP-05 engages in favorable pi-pi stacking interactions, enhancing its binding affinity. nih.gov

These computational findings provide a theoretical framework for understanding the structure-activity relationships of this compound derivatives. The designed compounds with the most promising docking scores and interaction profiles, such as 4-FP-04 and 4-FP-05, would be prioritized for synthesis and subsequent experimental validation. This iterative cycle of design, simulation, and experimental testing is a cornerstone of modern drug discovery. researchgate.net

Future Research Trajectories and Emerging Paradigms

Exploration of Unconventional Synthetic Methodologies

The synthesis of 4-Fluoropicolinimidamide and its analogues is an area ripe for the application of unconventional and more sustainable synthetic methods. Future research will likely move beyond traditional batch chemistries to embrace technologies that offer enhanced control, safety, and efficiency.

Flow Chemistry: Continuous-flow synthesis represents a significant opportunity for the production of this compound. acs.orguc.ptbeilstein-journals.orgup.ac.zanih.govdurham.ac.uknih.govthieme-connect.demdpi.com This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.gov The miniaturized nature of flow reactors enhances safety, particularly when dealing with potentially hazardous reagents or exothermic reactions. beilstein-journals.org For the synthesis of fluorinated heterocycles, flow chemistry has been shown to be a valuable tool, offering advantages in handling challenging fluorinating agents. beilstein-journals.orgup.ac.za The development of a continuous-flow process for this compound could enable on-demand synthesis and facilitate seamless multi-step reaction sequences. uc.ptdurham.ac.uk

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and green tool in organic synthesis. mdpi.comnih.govscilit.com This methodology could unlock novel pathways for the synthesis and functionalization of this compound under mild conditions. mdpi.comnih.gov For instance, photocatalytic methods could be developed for the direct C-H fluorination of a picolinimidamide (B1582038) precursor or for the construction of the core heterocyclic ring system. The use of light as a traceless reagent minimizes waste and allows for unique bond formations that are often difficult to achieve through thermal methods. mdpi.com

Electrosynthesis: Electrochemical methods offer another green alternative for the synthesis of fluorinated organic molecules. By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be circumvented. The application of electrosynthesis to the preparation of this compound could lead to more sustainable and cost-effective manufacturing processes.

MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, improved reaction control, scalability, potential for multi-step synthesis. acs.orguc.ptbeilstein-journals.orgnih.gov
Photocatalysis Mild reaction conditions, high selectivity, access to unique reaction pathways, sustainable. mdpi.comnih.govscilit.com
Electrosynthesis Reduced reliance on chemical reagents, improved sustainability, potential for novel transformations.

Discovery of Novel Chemical Transformations Utilizing this compound

The unique electronic properties conferred by the fluorine atom and the picolinimidamide moiety make this compound an intriguing substrate for the discovery of new chemical reactions.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This would allow for the rapid generation of diverse analogues from a common intermediate, accelerating structure-activity relationship studies in drug and agrochemical discovery. Research in this area could focus on C-H activation strategies to introduce new substituents onto the pyridine (B92270) ring.

Bioorthogonal Chemistry: The reactivity of the picolinimidamide group could be harnessed in the context of bioorthogonal chemistry. wikipedia.orgnih.govnih.govresearchgate.netsemanticscholar.org These are chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov If the this compound core can be made to participate in such a reaction, it could be used to label and track biomolecules in real-time, opening up new avenues in chemical biology and diagnostics.

Catalysis: The nitrogen atoms in the picolinimidamide group could act as ligands for transition metals, suggesting that derivatives of this compound could find applications as catalysts or in the synthesis of novel catalysts.

Expansion of Applications beyond Medicinal and Agrochemical Chemistry

While the primary focus for picolinimidamide derivatives has been in life sciences, the unique properties of this compound suggest its potential for applications in materials science.

Organic Electronics: Fluorinated pyridine derivatives have shown promise in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). acs.orgtuni.fibohrium.commdpi.comrsc.org The introduction of fluorine can modulate the electronic properties and stability of organic materials. tuni.fibohrium.com It is conceivable that this compound could serve as a novel building block for the synthesis of new organic semiconductors with tailored properties for applications in displays and solid-state lighting.

Metal-Organic Frameworks (MOFs): The picolinimidamide moiety, with its potential to act as a bidentate ligand, could be used to construct novel metal-organic frameworks (MOFs). frontiersin.orgresearchgate.netunimi.itresearchgate.netnih.gov MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. researchgate.netnih.gov The fluorine atom in this compound could impart unique properties to the resulting MOF, such as altered pore environments and selective guest interactions.

Application AreaPotential Role of this compound
Organic Electronics Building block for novel organic semiconductors for OLEDs. acs.orgtuni.fibohrium.commdpi.comrsc.org
Metal-Organic Frameworks Ligand for the construction of porous materials for gas storage and catalysis. frontiersin.orgresearchgate.netunimi.itresearchgate.netnih.gov

Integration with High-Throughput and Automated Synthesis Platforms

The future of chemical synthesis is increasingly reliant on automation and high-throughput experimentation to accelerate the discovery and optimization of new molecules.

Automated Synthesis: The development of automated synthesis platforms for the preparation of this compound derivatives would significantly enhance research productivity. up.ac.zaresearchgate.net Such platforms can perform reactions, purifications, and analyses with minimal human intervention, allowing for the rapid generation of compound libraries. The integration of flow chemistry with automated systems is particularly powerful in this regard. acs.orgup.ac.za

Machine Learning in Reaction Optimization: Machine learning algorithms are being increasingly used to predict the outcomes of chemical reactions and to optimize reaction conditions. researchgate.netbeilstein-journals.orgstanford.eduresearchgate.netrsc.org By training models on existing reaction data, it is possible to identify the optimal parameters for the synthesis of this compound and its derivatives, saving time and resources. beilstein-journals.orgstanford.edursc.org This data-driven approach can also aid in the discovery of entirely new reaction conditions.

The convergence of these future research trajectories promises to unlock the full potential of this compound, leading to the development of new synthetic methods, novel chemical transformations, and innovative applications across a range of scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.